molecular formula C25H31N3O4 B13375718 tert-butyl 3-({[1-methyl-2-oxo-2-(4-toluidino)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate

tert-butyl 3-({[1-methyl-2-oxo-2-(4-toluidino)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate

Cat. No.: B13375718
M. Wt: 437.5 g/mol
InChI Key: YTMHDBHVHWZHEI-DYESRHJHSA-N
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Description

tert-Butyl 3-({[1-methyl-2-oxo-2-(4-toluidino)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate: is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an isoquinoline ring, and a substituted amide linkage. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-({[1-methyl-2-oxo-2-(4-toluidino)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Amide Linkage: The amide linkage is introduced by reacting the isoquinoline derivative with an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Addition of the tert-Butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-({[1-methyl-2-oxo-2-(4-toluidino)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-({[1-methyl-2-oxo-2-(4-toluidino)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-({[1-methyl-2-oxo-2-(4-toluidino)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate

Uniqueness

tert-Butyl 3-({[1-methyl-2-oxo-2-(4-toluidino)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isoquinoline core, amide linkage, and tert-butyl ester group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

tert-butyl (3R)-3-[[(2R)-1-(4-methylanilino)-1-oxopropan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C25H31N3O4/c1-16-10-12-20(13-11-16)27-22(29)17(2)26-23(30)21-14-18-8-6-7-9-19(18)15-28(21)24(31)32-25(3,4)5/h6-13,17,21H,14-15H2,1-5H3,(H,26,30)(H,27,29)/t17-,21-/m1/s1

InChI Key

YTMHDBHVHWZHEI-DYESRHJHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@@H](C)NC(=O)[C@H]2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C

Origin of Product

United States

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